1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
描述
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-13-19(17-7-9-21-10-8-17)24-25(15)12-11-22-20(26)23-14-16-3-5-18(27-2)6-4-16/h3-10,13H,11-12,14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOTEFSWMSVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea represents a novel class of urea derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a methoxybenzyl moiety and a pyrazole ring, which is known for its biological significance in medicinal chemistry.
Research indicates that compounds similar to 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of various enzymes, such as cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways .
- Antimicrobial Activity : Some studies have demonstrated that urea-based compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related derivatives:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrazole-containing ureas, including the target compound. Results showed that at a concentration of 250 μg/mL, the compound inhibited growth in multiple bacterial strains, suggesting its potential as an antibacterial agent .
Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory response modulation, the compound demonstrated significant inhibition of TNFα production in vitro. This suggests a role for this compound in managing inflammatory diseases .
相似化合物的比较
Structural Analogues with Urea Backbones
Compound T.2: 1-(3-Chlorophenyl)-3-(2-(4-(4-Methoxybenzyl)-1H-1,2,3-Triazol-1-yl)ethyl)urea
- Key Features :
- Replaces the pyrazole ring with a 1,2,3-triazole.
- Retains the 4-methoxybenzyl group but attaches it to the triazole instead of the pyrazole.
- Activity :
Compound T.14: (E)-1-(4-Chlorophenyl)-3-(3-(4-Methoxystyryl)phenyl)urea
- Key Features: Substitutes the pyrazole-ethyl group with a styrylphenyl moiety.
- Activity :
1-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)-3-(4-Chlorobenzyl)urea (CAS 2034273-54-4)
- Key Features :
- Replaces the pyridinyl group with a thiophene ring.
- Retains the urea backbone but uses a 4-chlorobenzyl group instead of 4-methoxybenzyl.
- Implications :
Heterocyclic Variations
Pyrazole vs. Triazole
- Pyrazole (Target Compound) :
- Contains two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination.
- Methyl and pyridinyl substituents enhance steric bulk and polar interactions.
- Triazole (Compound T.2) :
Oxadiazole Hybrid (1-(4-Methoxyphenethyl)-3-((3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)methyl)urea; CAS 2034297-91-9)
- Key Features :
- Incorporates a 1,2,4-oxadiazole ring, increasing polarity and hydrogen-bonding capacity.
- Implications :
Pharmacokinetic Considerations
- 4-Methoxybenzyl Group :
- Present in both the target compound and T.2, this group likely enhances lipophilicity and blood-brain barrier penetration.
- Pyridinyl vs. Chlorophenyl :
- The target compound’s pyridinyl group may improve water solubility compared to T.2’s 3-chlorophenyl substituent .
常见问题
What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
Optimization involves:
- Catalytic hydrogenation : Use Pd/C (5% w/w) under 3 atm H₂ in ethanol at 50°C for pyrazole ring formation, achieving >85% yield .
- Nucleophilic substitution : Reflux with K₂CO₃ in DMF at 120°C for 6 hours to introduce the pyridinyl group, followed by extraction with ethyl acetate/water .
- Urea coupling : React intermediates with triphosgene in dichloromethane at 0°C, then warm to room temperature for 12 hours .
- Purification : Recrystallize from DMF-EtOH (1:1) to achieve >95% purity .
What analytical techniques confirm the structural identity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify methoxybenzyl protons (δ 3.78 ppm, singlet) and pyrazole C=O (δ 160–165 ppm) .
- X-ray crystallography : Resolve absolute configuration; related pyrazole-ureas show monoclinic P2₁/c symmetry .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
- HRMS : Expected [M+H]+: m/z 434.2052 (error <2 ppm) .
How can researchers design experiments to identify the compound’s primary biological targets?
Advanced Strategy:
- Computational docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., EGFR, IC₅₀ ~0.8 µM) .
- Kinase profiling : Screen against a panel of 50+ kinases at 10 µM; prioritize targets with >70% inhibition .
- Cellular Thermal Shift Assay (CETSA) : Treat HeLa cells with 10 µM compound, lyse, and heat to 55°C; stabilize EGFR by 3.5°C .
- CRISPR knockout : EGFR-KO cells show reduced apoptosis (IC₅₀ shifts from 1.2 µM to >50 µM) .
What strategies are effective for structure-activity relationship (SAR) analysis of the pyrazole and urea moieties?
Advanced Approach:
- Pyridine substitution : Replace 4-methoxy with 4-ethoxy; yields 2.3-fold higher EGFR inhibition (IC₅₀: 0.7 µM vs. 1.6 µM) .
- Urea modifications : Substitute ethyl linker with propyl; reduces solubility (logP increases from 2.1 to 2.8) but improves membrane permeability .
- QSAR modeling : Use 30+ analogues to correlate topological polar surface area (<90 Ų) with blood-brain barrier penetration (R² = 0.88) .
- Molecular dynamics : Simulate binding to EGFR (RMSD <1.5 Å over 100 ns) to validate hydrogen bonds with Met793 .
What purification methods isolate the compound from reaction byproducts?
Methodological Answer:
- Liquid-liquid extraction : Partition crude product between ethyl acetate and brine (3×) to remove polar impurities .
- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 70:30 → 0:100) .
- Recrystallization : Cool ethanol solution to −20°C for 24 hours; yield 65–70% .
- Preparative HPLC : For persistent impurities, use a C18 column (20%→80% acetonitrile in 20 min) .
How should contradictory bioactivity data between in vitro and cellular assays be addressed?
Advanced Resolution:
- Stability testing : LC-MS reveals 30% urea hydrolysis in cell media after 24 hours; add protease inhibitors (e.g., PMSF) .
- Intracellular quantification : LC-MS/MS detects 2.5 µM intracellular concentration (vs. 10 µM dosing), suggesting poor uptake .
- Metabolite screening : Identify active N-demethylated metabolite (IC₅₀: 0.9 µM) via liver microsome incubation .
- Fluorescence polarization : Confirm target engagement in lysates (Kd = 1.1 µM vs. 1.4 µM in buffer) .
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